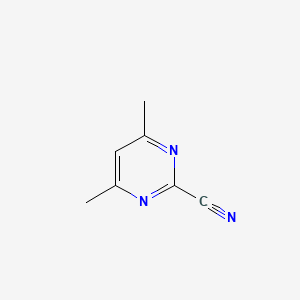![molecular formula C14H10BrClO2 B1331810 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde CAS No. 667436-67-1](/img/structure/B1331810.png)
2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde, also known as 5-chloro-2-[(4-bromophenyl)oxy]benzaldehyde, is an organic compound that is used in the synthesis of various pharmaceutical compounds and in the laboratory for various experiments. It is an important building block in organic synthesis, and its properties make it suitable for a wide range of applications.
Applications De Recherche Scientifique
Synthesis of Benzamide Derivatives and CCR5 Antagonists : Cheng De-ju (2014, 2015) synthesized a series of benzamide derivatives and CCR5 antagonists using 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde as an intermediate. The synthesized compounds were characterized by NMR, MS, and other techniques, showcasing their potential in the field of medicinal chemistry (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Antimicrobial and Genotoxicity Studies : Mousa L. Al-Smadi et al. (2019) synthesized derivatives containing 1,2,3-thiadiazole and 1,2,3-selenadiazole rings using this compound. These compounds exhibited significant antimicrobial activity against various pathogens and were also assessed for genotoxicity, suggesting their potential as antibiotic agents with low genotoxicity (Mousa L. Al-Smadi et al., 2019).
Synthesis of Novel Triphenylenes and Phenanthrenes : M. Iwasaki et al. (2015) utilized o-Bromobenzyl alcohol, a related compound, in a novel annulating reagent for the synthesis of polycyclic aromatic hydrocarbons. This research demonstrated the compound's potential in organic synthesis, particularly in the construction of complex aromatic systems (M. Iwasaki et al., 2015).
Antioxidant and Anticancer Activities : Research by Chin-Fen Lin et al. (2005) on benzyloxybenzaldehyde derivatives, which are structurally related to this compound, showed significant anticancer activity against the HL-60 cell line, indicating the potential of such compounds in cancer research (Chin-Fen Lin et al., 2005).
Photodynamic Therapy Applications : M. Pişkin et al. (2020) synthesized a zinc phthalocyanine derivative with a high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base. This compound exhibited promising properties for photodynamic therapy applications in cancer treatment (M. Pişkin et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methoxy]-5-chlorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENAYAFFTGEHLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358390 |
Source


|
| Record name | 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667436-67-1 |
Source


|
| Record name | 2-[(4-Bromophenyl)methoxy]-5-chlorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667436-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)
![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)
![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)
![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)
![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)



